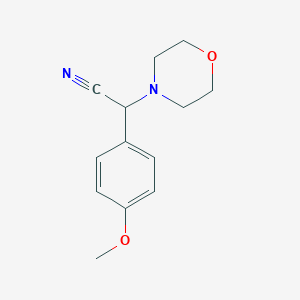

alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile

Description

α-(4-Methoxyphenyl)morpholine-4-acetonitrile (CAS: 15190-13-3) is a nitrile-containing compound featuring a 4-methoxyphenyl group and a morpholine ring. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol . The methoxy group at the para position of the phenyl ring contributes electron-donating effects, while the morpholine ring introduces a heterocyclic amine, enhancing solubility in polar solvents. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, though specific applications remain proprietary .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBHHRZLHWDGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257478 | |

| Record name | α-(4-Methoxyphenyl)-4-morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15190-13-3 | |

| Record name | α-(4-Methoxyphenyl)-4-morpholineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15190-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15190-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(4-Methoxyphenyl)-4-morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(4-methoxyphenyl)morpholine-4-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation in Ionic Liquid Media

The Knoevenagel reaction is a cornerstone for forming carbon-carbon bonds between active methylene compounds and aldehydes or ketones. Recent advancements highlight the use of ionic liquids as dual solvent-catalysts, enhancing reaction efficiency and sustainability. For instance, 1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO₄]) has been employed in Knoevenagel condensations involving malononitrile and substituted benzaldehydes, achieving yields of 92–99% within 2–7 minutes at room temperature.

Adaptation for Target Compound :

-

Reactants : 4-Methoxybenzaldehyde and morpholine-acetonitrile derivatives.

-

Conditions : [MMIm][MSO₄] (5 mol%), 25°C, 10–15 minutes.

-

Mechanism : The ionic liquid stabilizes the enolate intermediate, facilitating nucleophilic attack on the aldehyde. The methoxy group’s electron-donating effect enhances electrophilicity at the carbonyl carbon.

Advantages :

-

Eliminates volatile organic solvents.

-

Catalyst recyclability (up to five cycles without significant yield loss).

-

Rapid reaction times.

Limitations :

-

Requires precise control of moisture to prevent ionic liquid decomposition.

-

Scalability challenges due to high viscosity.

Multi-Step Synthesis via Aldoxime Intermediate

A patent-pending method for synthesizing 3,4-dimethoxyphenyl acetonitrile provides a template for adapting similar steps to produce α-(4-Methoxyphenyl)morpholine-4-acetonitrile. The process involves:

Decarboxylation

Aldoxime Formation

Dehydration to Nitrile

-

Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) with alkali (KOH/NaOH).

-

Conditions : Reflux in DMSO, 100–120°C, 10–60 minutes.

-

Workup : Ethanol recrystallization yields 68–85% pure product.

Adaptation Insights :

-

Replace 3,4-dimethoxyphenyl groups with 4-methoxyphenyl analogs.

-

Substitute epoxy-propionate precursors with morpholine-containing analogs.

Industrial-Scale Optimization

Continuous Flow Reactors

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group and aromatic system undergo oxidation under controlled conditions:

-

Nitrile Oxidation : In the presence of strong oxidizing agents (e.g., KMnO₄ or H₂O₂), the nitrile group may convert to a carboxylic acid or amide. For example, oxidation with H₂O₂ in acidic media could yield α-(4-methoxyphenyl)morpholine-4-acetic acid .

-

Aromatic Ring Oxidation : The 4-methoxyphenyl group is susceptible to oxidation, potentially forming quinone derivatives under harsh conditions (e.g., CrO₃) .

Key Reagents :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nitrile oxidation | H₂O₂ (acidic), KMnO₄ | Carboxylic acid/Amide derivatives |

| Aromatic oxidation | CrO₃, HNO₃ | Quinones or hydroxylated products |

Reduction Reactions

The nitrile group is reducible to primary amines or aldehydes:

-

Nitrile Reduction : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) reduces the nitrile to a primary amine, yielding α-(4-methoxyphenyl)morpholine-4-ethylamine .

-

Selective Reduction : Partial reduction with NaBH₄/I₂ may produce an aldehyde intermediate .

Example Pathway :

textα-(4-Methoxyphenyl)morpholine-4-acetonitrile + LiAlH₄ → α-(4-Methoxyphenyl)morpholine-4-ethylamine [7]

Substitution Reactions

The morpholine ring and nitrile group participate in nucleophilic substitutions:

-

Nitrile Substitution : The nitrile group reacts with amines (e.g., aniline) to form amidines under basic conditions. For instance, reaction with morpholine derivatives forms bis-morpholine products .

-

Morpholine Ring Opening : Under acidic conditions (e.g., HCl), the morpholine ring may undergo ring-opening to form amino alcohol derivatives .

Reported Case Study :

In a solvent-free reaction with aryl amines, the nitrile group undergoes nucleophilic substitution to generate α-arylamino derivatives (e.g., α-arylamino-2,2′-bipyridines) .

Cyclization and Ring-Closure Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Triazine Formation : Reacts with hydrazines or thioureas to form 1,2,4-triazine derivatives, leveraging the nitrile’s electron-withdrawing nature .

-

Epoxide Synthesis : Indirect involvement in telescoped reactions for epoxide intermediates, as seen in drug development processes .

Example Reaction Table :

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | K₂CO₃, DMF, 100°C | 5-(Morpholino)-1,2,4-triazine | 72% |

Biological Activity-Driven Reactions

In medicinal chemistry, its derivatives are tailored for bioactivity:

-

Antimicrobial Derivatives : Reacts with sulfonamides to form α-glucosidase inhibitors (e.g., compound 4m , IC₅₀ = 52.2 μM) .

-

Anticancer Modifications : Functionalization at the nitrile or morpholine group enhances cytotoxicity profiles .

Structure-Activity Data :

| Derivative | Modification Site | Biological Activity (IC₅₀) |

|---|---|---|

| 4m | 4-Methylphenyl group | α-Glucosidase inhibition: 52.2 μM |

Scientific Research Applications

Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of α-(4-Methoxyphenyl)morpholine-4-acetonitrile include:

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Morpholine vs. Simple Nitriles : The morpholine ring in the target compound improves solubility in polar solvents compared to (4-Methoxyphenyl)acetonitrile, which lacks heterocyclic groups .

- Substituent Position : The para-methoxy group in the target compound maximizes electron donation to the phenyl ring, whereas the meta-substituted analog (CAS 123567-57-7) exhibits steric hindrance and reduced conjugation efficiency .

- Salt Forms: The hydrochloride derivative () demonstrates how amino group modifications alter solubility and reactivity, making it suitable for ionic interaction-based applications .

Photophysical and Electronic Properties

Methoxyphenyl-containing compounds often exhibit solvent-dependent emission characteristics due to intramolecular charge transfer (ICT). For example:

Table 2: Photophysical Properties of Methoxyphenyl Derivatives

Key Observations :

- Electron-Donating Effects : The 4-methoxyphenyl group in the target compound likely induces a red shift in emission spectra, similar to quinazoline derivative 6l, due to enhanced ICT .

- Solvent Interactions : Polar solvents like DMF stabilize excited states, as seen in 6l, suggesting the target compound may display similar solvatochromism .

- Steric vs. Electronic Effects: Chromophore A () highlights that para-methoxy groups can blue-shift absorption bands compared to alkylamino groups, emphasizing the balance between conjugation and steric effects .

Biological Activity

Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile is a compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of morpholine derivatives with acetonitrile in the presence of appropriate catalysts, yielding the target compound with moderate to high purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to altered cellular signaling processes. For instance, it has been shown to affect pathways related to inflammation and cancer cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

- Case Study : A study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

- Research Findings : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the micromolar range, indicating a promising therapeutic index .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key functional groups and structural features of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile, and how do they influence its chemical reactivity?

- Answer : The compound contains a morpholine ring (C₄H₉NO), a 4-methoxyphenyl group (C₆H₄OCH₃), and an acetonitrile moiety (CH₂CN). The morpholine ring contributes to solubility in polar aprotic solvents (e.g., DMF or acetonitrile) and participates in hydrogen bonding, while the nitrile group enables nucleophilic substitution or cycloaddition reactions. The methoxy group on the phenyl ring enhances electron-donating effects, influencing regioselectivity in cross-coupling reactions .

Q. What synthetic routes are commonly employed to prepare this compound, and how are yields optimized?

- Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-methoxyphenylboronic acid and a pre-functionalized morpholine-acetonitrile precursor is a viable strategy. Reaction conditions (e.g., PdCl₂(PPh₃)₂ as catalyst, K₂CO₃ as base, DMF as solvent at 80–100°C) must be optimized to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yields >70% are achievable with rigorous exclusion of moisture and oxygen .

Q. How should researchers characterize this compound spectroscopically, and what benchmarks validate structural assignments?

- Answer : Use ¹H/¹³C NMR to identify key signals: the methoxy group (δ ~3.8 ppm in ¹H; ~55 ppm in ¹³C), nitrile carbon (δ ~120 ppm in ¹³C), and morpholine protons (δ ~3.4–3.7 ppm). Compare with published data for analogous morpholine derivatives and validate via high-resolution mass spectrometry (HRMS). Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism .

Advanced Research Questions

Q. How can contradictions in reported biological activity or spectroscopic data for derivatives of this compound be systematically resolved?

- Answer : Contradictions often stem from varying synthetic conditions (e.g., catalyst loading, solvent purity) or analytical protocols. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized NMR parameters). Use computational tools (e.g., density functional theory, DFT) to predict NMR shifts and compare with experimental data. Cross-validate biological assays with positive/negative controls to isolate compound-specific effects .

Q. What advanced computational methods are suitable for predicting the electronic properties and interaction mechanisms of this compound?

- Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets (e.g., enzymes with nitrile-binding pockets). Validate predictions with experimental kinetics (e.g., IC₅₀ assays) and mutational studies to confirm interaction sites .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Answer : For chiral variants, use asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution. Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry. Scale-up requires solvent optimization (e.g., switching from DMF to acetonitrile for easier recovery) and continuous-flow reactors to enhance reproducibility. Process analytical technology (PAT) ensures real-time quality control .

Q. How does the steric and electronic environment of the morpholine ring influence the compound’s stability under acidic or oxidative conditions?

- Answer : The morpholine ring’s lone pair on nitrogen increases susceptibility to protonation in acidic media, potentially leading to ring-opening. Oxidative stability can be probed via accelerated degradation studies (H₂O₂, UV light). Introduce electron-withdrawing substituents (e.g., CF₃) to the morpholine ring to enhance oxidative resistance. Stability data should be corroborated with Arrhenius modeling for shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.